molecular formula C12H14N2O3 B025128 4-(4,4-DIMETHYL-3-OXOPYRAZOLIDIN-1-YL)BENZOIC ACID CAS No. 107144-30-9

4-(4,4-DIMETHYL-3-OXOPYRAZOLIDIN-1-YL)BENZOIC ACID

Cat. No.: B025128
CAS No.: 107144-30-9
M. Wt: 234.25 g/mol
InChI Key: RZSMYBKVQYILRO-UHFFFAOYSA-N
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Description

4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid is a chemical compound with the molecular formula C13H16N2O3 It is known for its unique structure, which includes a pyrazolidinone ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid typically involves the reaction of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid methyl ester with hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate industrial equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoic acid moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazolidinone ring and benzoic acid moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrazolidinone ring and benzoic acid moiety makes it a valuable compound for various research applications.

Properties

CAS No.

107144-30-9

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

4-(4,4-dimethyl-3-oxopyrazolidin-1-yl)benzoic acid

InChI

InChI=1S/C12H14N2O3/c1-12(2)7-14(13-11(12)17)9-5-3-8(4-6-9)10(15)16/h3-6H,7H2,1-2H3,(H,13,17)(H,15,16)

InChI Key

RZSMYBKVQYILRO-UHFFFAOYSA-N

SMILES

CC1(CN(NC1=O)C2=CC=C(C=C2)C(=O)O)C

Canonical SMILES

CC1(CN(NC1=O)C2=CC=C(C=C2)C(=O)O)C

107144-30-9

Pictograms

Irritant; Environmental Hazard

Synonyms

4-(4,4-dimethyl-3-oxo-pyrazolidin-1-yl)-benzoic acid

Origin of Product

United States

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